2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one 2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1058387-24-8
VCID: VC11928209
InChI: InChI=1S/C17H26N8O/c1-2-25-17-15(20-21-25)16(18-13-19-17)24-10-8-22(9-11-24)12-14(26)23-6-4-3-5-7-23/h13H,2-12H2,1H3
SMILES: CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1
Molecular Formula: C17H26N8O
Molecular Weight: 358.4 g/mol

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one

CAS No.: 1058387-24-8

Cat. No.: VC11928209

Molecular Formula: C17H26N8O

Molecular Weight: 358.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-one - 1058387-24-8

Specification

CAS No. 1058387-24-8
Molecular Formula C17H26N8O
Molecular Weight 358.4 g/mol
IUPAC Name 2-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-1-piperidin-1-ylethanone
Standard InChI InChI=1S/C17H26N8O/c1-2-25-17-15(20-21-25)16(18-13-19-17)24-10-8-22(9-11-24)12-14(26)23-6-4-3-5-7-23/h13H,2-12H2,1H3
Standard InChI Key FCDIPVISOHNPDN-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1
Canonical SMILES CCN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)N4CCCCC4)N=N1

Introduction

Synthesis Methods

The synthesis of such compounds typically involves multi-step reactions. A common approach might include:

  • Step 1: Formation of the triazolopyrimidine core through condensation reactions involving appropriate precursors.

  • Step 2: Introduction of the piperazine ring, possibly through nucleophilic substitution reactions.

  • Step 3: Attachment of the piperidine moiety via an ethanone linker, which could involve acylation reactions.

Biological Activity

While specific data on this compound is scarce, similar heterocyclic compounds often exhibit biological activities such as antimicrobial properties or interactions with enzymes and receptors. The presence of a triazolopyrimidine core and piperazine ring suggests potential for modulating cellular signaling pathways.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
1-(3-ethyl-124triazolo[4,3-b]pyridazin-6-yl)-4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazineC21H26N6O2SAntimicrobial, potential therapeutic applications
1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivativesVariableAntimicrobial, promising lead molecules
2-(4-{3-ethyl-3H-123triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-1-(piperidin-1-yl)ethan-1-oneNot specifiedPotential biological activity, limited data

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